![molecular formula C14H14ClN4O8P B10771145 [2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)

[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

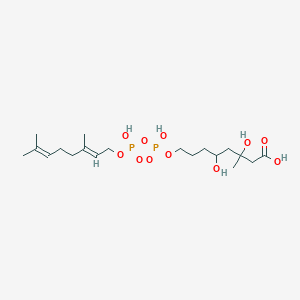

Il présente une sélectivité significative par rapport aux récepteurs P2Y1 et P2Y12 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier les voies de signalisation purinergique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

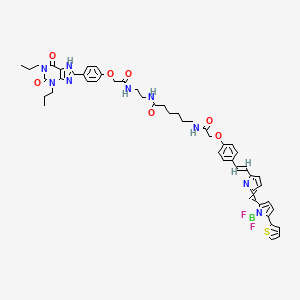

La synthèse du MRS2211 implique la dérivatisation du phosphate de pyridoxal. Les étapes clés incluent le couplage azo de la 2-chloro-5-nitroaniline avec le phosphate de pyridoxal, suivi d'une phosphorylation et d'une purification ultérieure . Les conditions réactionnelles impliquent généralement des températures et des pH contrôlés pour assurer la stabilité des composés intermédiaires.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques du MRS2211 ne soient pas largement documentées, la synthèse suit généralement les procédures à l'échelle du laboratoire avec des ajustements de mise à l'échelle. Le processus implique des réacteurs à grande échelle et des systèmes de purification pour gérer le volume accru et garantir une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le MRS2211 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé dans des conditions spécifiques.

Réduction : Le groupe nitro peut être réduit en amine.

Substitution : L'atome de chlore peut être substitué par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium ou le cyanure de potassium peuvent être utilisés.

Principaux produits

Oxydation : Le produit principal est le dérivé quinonique correspondant.

Réduction : Le produit principal est le dérivé amine correspondant.

Substitution : Les produits principaux dépendent du nucléophile utilisé, tels que les dérivés méthoxy ou cyano.

Applications de la recherche scientifique

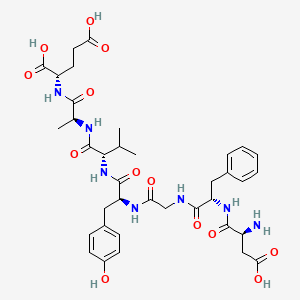

Le MRS2211 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Il est utilisé pour étudier les propriétés chimiques et la réactivité des antagonistes des récepteurs purinergiques.

Biologie : Le MRS2211 aide à comprendre le rôle des récepteurs P2Y13 dans la signalisation cellulaire et la fonction.

Médecine : Il est utilisé dans les études pharmacologiques pour explorer les cibles thérapeutiques potentielles des maladies impliquant la signalisation purinergique.

Mécanisme d'action

Le MRS2211 exerce ses effets en se liant de manière compétitive au récepteur P2Y13, inhibant ainsi l'interaction du récepteur avec son ligand naturel, le diphosphate d'adénosine (ADP). Cette inhibition perturbe les voies de signalisation en aval médiées par le récepteur P2Y13, affectant divers processus cellulaires tels que la régulation du cycle cellulaire et l'apoptose .

Applications De Recherche Scientifique

MRS2211 is extensively used in scientific research, particularly in the following fields:

Chemistry: It is used to study the chemical properties and reactivity of purinergic receptor antagonists.

Biology: MRS2211 helps in understanding the role of P2Y13 receptors in cellular signaling and function.

Medicine: It is used in pharmacological studies to explore potential therapeutic targets for diseases involving purinergic signaling.

Mécanisme D'action

MRS2211 exerts its effects by competitively binding to the P2Y13 receptor, thereby inhibiting the receptor’s interaction with its natural ligand, adenosine diphosphate (ADP). This inhibition disrupts the downstream signaling pathways mediated by the P2Y13 receptor, affecting various cellular processes such as cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

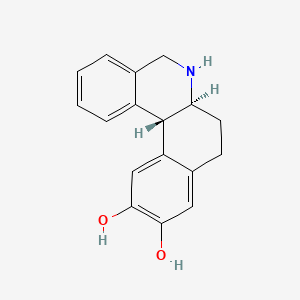

MRS2179 : Un autre antagoniste des récepteurs P2Y avec une sélectivité pour les récepteurs P2Y1.

MRS2365 : Un agoniste sélectif des récepteurs P2Y1.

MRS2500 : Un antagoniste puissant et sélectif des récepteurs P2Y1.

Unicité du MRS2211

Le MRS2211 est unique en raison de sa forte sélectivité pour le récepteur P2Y13, qui est plus de 20 fois supérieure à sa sélectivité pour les récepteurs P2Y1 et P2Y12 . Cela en fait un outil précieux pour étudier les fonctions spécifiques et les voies de signalisation associées au récepteur P2Y13.

Propriétés

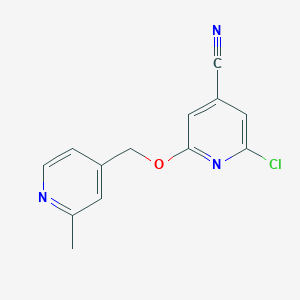

Formule moléculaire |

C14H14ClN4O8P |

|---|---|

Poids moléculaire |

432.71 g/mol |

Nom IUPAC |

[2-[(2-chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C14H14ClN4O8P/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15/h2-4,20-21H,5-6H2,1H3,(H2,24,25,26) |

Clé InChI |

RYOZMXBRDOGYMB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)(O)O)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)

![5-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-8-[4-(tritritiomethyl)piperazin-1-yl]chromene-2-carboxamide](/img/structure/B10771099.png)

![[3H]robalzotan](/img/structure/B10771105.png)

![3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B10771124.png)